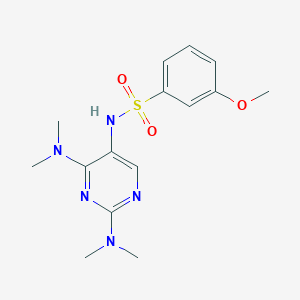
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methoxybenzenesulfonamide is a complex organic compound that features a pyrimidine ring substituted with dimethylamino groups and a methoxybenzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, which can be achieved through the condensation of appropriate amines with formamidine derivatives. The dimethylamino groups are introduced via nucleophilic substitution reactions. The final step involves the sulfonation of the methoxybenzene ring, followed by coupling with the pyrimidine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and selectivity. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .
化学反応の分析
Types of Reactions
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed to modify the sulfonamide group, potentially converting it to an amine.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced amine derivatives, and various substituted pyrimidine compounds .
科学的研究の応用
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The dimethylamino groups and the sulfonamide moiety play crucial roles in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions .
類似化合物との比較
Similar Compounds
- N-(2,4-dimethylpyrimidin-5-yl)-3-methoxybenzenesulfonamide
- N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide
- N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-ethoxybenzenesulfonamide
Uniqueness
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methoxybenzenesulfonamide is unique due to the presence of both dimethylamino groups and a methoxybenzenesulfonamide moiety. This combination imparts specific chemical properties, such as increased solubility and enhanced binding affinity to biological targets, making it a valuable compound for various applications .
特性
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S/c1-19(2)14-13(10-16-15(17-14)20(3)4)18-24(21,22)12-8-6-7-11(9-12)23-5/h6-10,18H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNYHEJZTBEPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC(=C2)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
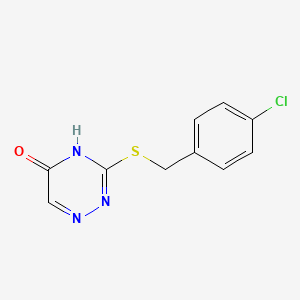
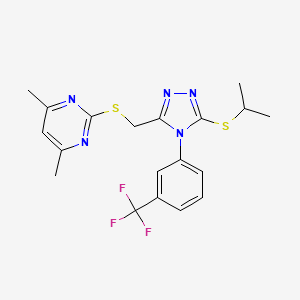

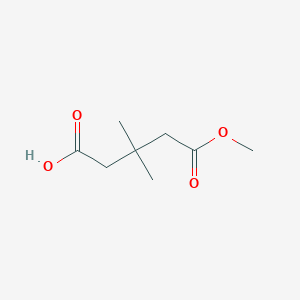

![N-Methyl-N-[2-[2-(3-methylphenyl)propylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2978934.png)
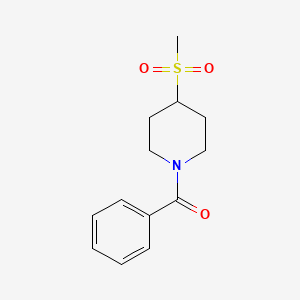
![3-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2978937.png)
![4-allyl-5-[1-(4-chloro-2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2978939.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2978940.png)
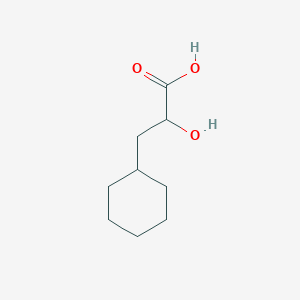

![2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2978944.png)

